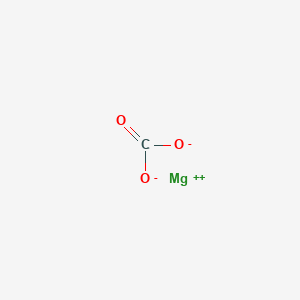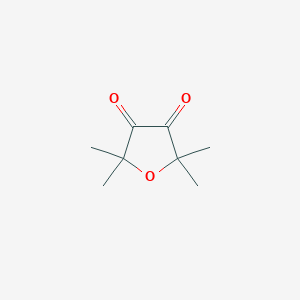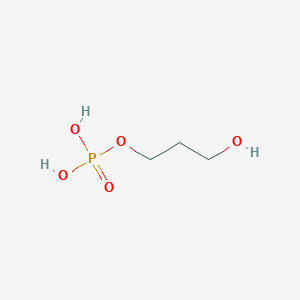
3-Hydroxypropyl dihydrogen phosphate
Vue d'ensemble
Description
3-Hydroxypropyl dihydrogen phosphate is a hydroxyalkyl phosphate . It has a molecular formula of C3H9O5P and an average mass of 156.074 Da .
Molecular Structure Analysis
The molecular structure of 3-Hydroxypropyl dihydrogen phosphate consists of carbon ©, hydrogen (H), oxygen (O), and phosphorus (P) atoms . The InChI representation of the molecule isInChI=1S/C3H9O5P/c4-2-1-3-8-9(5,6)7/h4H,1-3H2,(H2,5,6,7) . Physical And Chemical Properties Analysis
3-Hydroxypropyl dihydrogen phosphate has a molecular weight of 156.07 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The exact mass of the molecule is 156.01876038 g/mol .Applications De Recherche Scientifique
Nucleotide Analogues Polycondensation : 3-Hydroxypropyl phosphate derivatives have been used in the polycondensation of nucleotide analogues, forming oligomers with potential applications in biochemistry and molecular biology (Seita, Kinoshita, & Imoto, 1973).
Fluorescent Sensors for Dihydrogen Phosphate : Research in supramolecular chemistry and life sciences involves the development of fluorescent sensors based on organic scaffolds for the detection of dihydrogen phosphate, indicating applications in sensitive and selective chemical detection (Zhang et al., 2014).
Enzyme Inactivation Studies : 1-Hydroxy-3-iodo-2-propanone phosphate, a compound similar to dihydroxyacetone phosphate, has been synthesized to study the inactivation of enzymes such as triose phosphate isomerase, demonstrating applications in enzymology and biochemistry (Hartman, 1968).
Dinuclear Zn(II) Complex Catalysis : Studies have shown that dinuclear Zn(II) complexes can catalyze the cleavage and isomerization of 2-hydroxypropyl alkyl phosphates, highlighting potential applications in catalysis and organic synthesis (Tsang et al., 2009).
Phosphate Receptors : Sapphyrin derivatives have been investigated for their phosphate anion chelation properties, showing potential applications in the development of molecular receptors for phosphate anions, useful in various chemical and biological processes (Král et al., 1996).
Metabolic Network Profiling : The significance of phosphate esters and anhydrides in biochemical research and medical therapy has been highlighted, with applications in monitoring endogenous active phosphate metabolites for biological process investigations or drug mechanism studies (Sheng et al., 2021).
Fabrication of Porous Calcium Phosphates : Research in materials science has involved the use of calcium phosphates like hydroxyapatite and β-tricalcium phosphate, which are increasingly used in biocompatible bone substitutes and fillings (Jinawath & Sujaridworakun, 2002).
Adhesive Polymer Monomers : 1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate has been synthesized for use in adhesive polymers, particularly in dental applications, demonstrating relevance in polymer chemistry (Moszner et al., 2006).
Gas Hydrate Inhibition : Novel ionic liquids with dihydrogen phosphate anions have been synthesized for application as gas hydrate inhibitors, indicating their potential in energy and environmental research (Sulaimon et al., 2020).
Propriétés
IUPAC Name |
3-hydroxypropyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O5P/c4-2-1-3-8-9(5,6)7/h4H,1-3H2,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCSHFLKPSMPGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70866175 | |
| Record name | 3-Hydroxypropyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70866175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxypropyl dihydrogen phosphate | |
CAS RN |
13507-42-1, 51024-29-4 | |
| Record name | 1,3-Propanediol, 1-(dihydrogen phosphate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13507-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxypropane-1-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013507421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-phosphono-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-hydroxypropyl dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYPROPYL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG4S9HUS59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



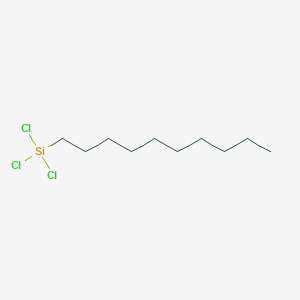
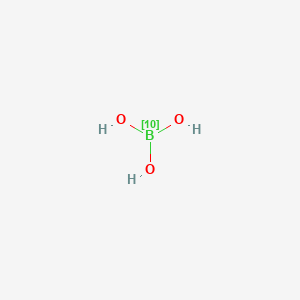

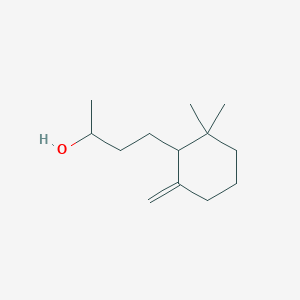
![Thieno[2,3-d]pyrimidin-4-amine](/img/structure/B81154.png)

![N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide](/img/structure/B81158.png)

![{[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine](/img/structure/B81163.png)
